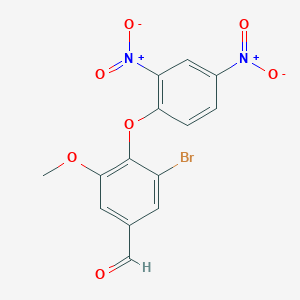

3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde

Description

3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is a benzaldehyde derivative featuring a bromine atom at position 3, a 2,4-dinitrophenoxy group at position 4, and a methoxy substituent at position 3. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs suggest it is synthesized via nucleophilic aromatic substitution or Ullmann-type coupling, leveraging brominated intermediates and nitrophenolic reactants .

The presence of electron-withdrawing groups (e.g., nitro) and bulky substituents (e.g., bromine, phenoxy) likely influences its reactivity, solubility, and stability. Such compounds are often intermediates in pharmaceuticals or agrochemicals, particularly in reactions requiring regioselective functionalization .

Properties

IUPAC Name |

3-bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O7/c1-23-13-5-8(7-18)4-10(15)14(13)24-12-3-2-9(16(19)20)6-11(12)17(21)22/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOAFTNKVGIPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by nitration and etherification reactions to introduce the dinitrophenoxy and methoxy groups, respectively. The final step involves the formylation of the aromatic ring to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzoic acid.

Reduction: 3-Bromo-4-(2,4-diaminophenoxy)-5-methoxybenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is used as a building block in organic synthesis. It can be utilized to create more complex molecules for pharmaceuticals or materials science.

Biology: In biological research, this compound can be used to study the effects of aromatic aldehydes on biological systems. It may also serve as a precursor for bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s unique structure allows for the exploration of its biological activity and potential therapeutic benefits.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The nitro groups may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural Analog Overview

Key analogs identified in the evidence include:

Key Comparative Insights

- Substituent Effects on Reactivity: The 2,4-dinitrophenoxy group in the target compound introduces strong electron-withdrawing effects, reducing nucleophilic attack susceptibility compared to analogs with halogens (Cl, F) or methoxy groups .

- Physical Properties: Solubility: Analogs with polar substituents (e.g., nitro, hydroxy) exhibit lower solubility in non-polar solvents. For instance, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is sparingly soluble in hexane but soluble in DCM . Melting Points: Chlorinated derivatives (e.g., CAS 345985-64-0) show higher melting points (~150–160°C) due to stronger intermolecular forces compared to fluorinated analogs (~120–130°C) .

Applications :

Biological Activity

3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, methoxy group, and dinitrophenoxy substituents that contribute to its chemical reactivity and biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

The mechanism of action for this compound primarily involves:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Redox Reactions : The nitro groups may participate in redox reactions, influencing cellular processes such as oxidative stress responses and signaling pathways.

Anticancer Properties

Studies have highlighted the anticancer potential of compounds featuring dinitrophenyl groups. These compounds may inhibit cancer cell proliferation by affecting cell cycle regulation and inducing apoptosis. The specific pathways involved include:

- Inhibition of Kinases : Targeting specific kinases involved in cancer cell signaling.

- Induction of Apoptosis : Promoting programmed cell death in malignant cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-(2,4-diaminophenoxy)-5-methoxybenzaldehyde | Contains amino groups | Potential anticancer activity |

| 3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde | Ethoxy substitution | Enhanced solubility |

| 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzoic acid | Carboxylic acid group | Possible anti-inflammatory effects |

Study 1: Enzyme Inhibition Assays

A study involving enzyme inhibition assays demonstrated that similar compounds could inhibit key enzymes involved in metabolic pathways. The results indicated that modifications to the nitro group significantly affected the binding affinity to target enzymes.

Study 2: Cytotoxicity Tests

Cytotoxicity tests on cancer cell lines showed that derivatives of this compound exhibited varying degrees of cytotoxic effects. The results suggested a dose-dependent response, highlighting the potential for therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.